Frondosin B
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Overview
Description
Frondosin B is a natural product found in Dysidea frondosa with data available.
Scientific Research Applications
Synthesis and Structural Insights
Frondosin B, a marine sesquiterpene isolated from the sponge Dysidea frondosa, has garnered interest due to its range of biological activities, including potential applications in anti-inflammatory, anticancer, and HIV therapy. Research efforts have primarily focused on its synthesis and structural analysis. Reiter et al. (2010) developed a concise enantioselective synthesis of (+)-frondosin B, establishing the critical stereogenic center in the first of three chemical steps, while also providing insights into the absolute stereochemical assignment of (+)-frondosin B (Reiter et al., 2010). Inoue et al. (2001) achieved two concise syntheses of (+/-)-frondosin B from commercially available 5-methoxysalicylaldehyde, determining the absolute configuration of this compound (Inoue et al., 2001).
Biological Activities and Potential Applications
The unique structure and bioactivity of this compound have made it a subject of significant interest. Zong et al. (2018) summarized the synthetic efforts related to this compound, noting its ability to inhibit the binding of the cytokine interleukin-8 (IL-8) to its receptor, which has implications in managing a range of inflammatory disorders and tumor progression (Zong et al., 2018). Similarly, VanHeyst and Wright (2015) described the frondosin family's antagonistic properties against interleukin-8 binding to its receptor, emphasizing its potential in developing new pharmacological agents (VanHeyst & Wright, 2015).
Synthetic Challenges and Stereochemical Analysis
The synthesis of this compound has presented notable challenges, particularly in stereochemistry. VanHeyst and Wright (2015) also delved into the stereochemical mystery surrounding the syntheses of frondosins B and A, resolving conflicts in the assignment of the stereogenic center at C8 (VanHeyst & Wright, 2015). Such insights are crucial for the accurate synthesis and potential therapeutic application of this compound.
Properties
Molecular Formula |
C20H24O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(10S)-6,6,10-trimethyl-12-oxatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2(7),13(18),14,16-pentaen-16-ol |
InChI |
InChI=1S/C20H24O2/c1-12-6-8-16-14(5-4-10-20(16,2)3)18-15-11-13(21)7-9-17(15)22-19(12)18/h7,9,11-12,21H,4-6,8,10H2,1-3H3/t12-/m0/s1 |
InChI Key |
LSPMJSWSYGOLFD-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(CCCC2(C)C)C3=C1OC4=C3C=C(C=C4)O |
Canonical SMILES |
CC1CCC2=C(CCCC2(C)C)C3=C1OC4=C3C=C(C=C4)O |
Synonyms |
frondosin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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